molecular formula C14H21NO2 B6600780 tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate CAS No. 1997356-10-1

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate

Cat. No.: B6600780
CAS No.: 1997356-10-1
M. Wt: 235.32 g/mol
InChI Key: XYFSODSBEPYXPO-LBPRGKRZSA-N
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Description

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate is a chiral amino acid ester derivative with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . The compound features:

  • An (S)-configured α-carbon with an amino group.
  • A 2-methylphenyl (o-tolyl) substituent on the β-carbon.
  • A tert-butyl ester group providing steric protection and stability during synthetic processes.

This compound is primarily used as an intermediate in peptide synthesis, where the tert-butyl group acts as a protective moiety for the carboxylic acid, resisting hydrolysis under basic conditions. Its ortho-methyl substituent introduces steric hindrance, which can influence reactivity and selectivity in subsequent reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFSODSBEPYXPO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The amino acid precursor can be synthesized through various methods, including the Strecker synthesis or the reductive amination of the corresponding keto acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as recrystallization or chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate
  • Substituent : 4-methylphenyl (para-methyl).
  • Molecular Formula: C₁₄H₂₁NO₂; Molecular Weight: 235.32 g/mol .
  • Electronic effects are similar, but the para position may improve solubility in polar solvents due to symmetric distribution of the methyl group .
tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate
  • Substituent : 2-fluorophenyl.
  • Molecular Formula: C₁₄H₂₀FNO₂; Molecular Weight: 253.31 g/mol .
  • Fluorine’s small size minimizes steric effects but may enhance hydrogen-bonding interactions in target applications .

Functional Group Modifications

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
  • Substituent : 4-hydroxyphenyl.
  • Molecular Formula: C₁₃H₁₉NO₃; Molecular Weight: 237.30 g/mol .
  • Key Differences :
    • The hydroxyl group introduces polarity, improving solubility in aqueous media but requiring protection (e.g., with Boc or benzyl groups) during synthesis.
    • Capable of participating in hydrogen bonding, which may influence its role in biomolecular interactions .
tert-butyl (2S)-2-amino-3-(4-bromophenyl)propanoate
  • Substituent : 4-bromophenyl.
  • Molecular Formula: C₁₄H₁₈BrNO₂; Molecular Weight: ~314.20 g/mol (estimated).
  • Key Differences :
    • The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization of the aromatic ring .
    • Increased molecular weight and bulkiness compared to methyl or fluorine analogs.

Ester Group Variations

Methyl Esters (e.g., methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate)
  • Ester Group : Methyl (CH₃).
  • Key Differences :
    • Lower steric protection compared to tert-butyl esters, making methyl esters more prone to hydrolysis under basic conditions.
    • Commonly used in scenarios requiring milder deprotection methods .

Specialized Derivatives

Ethyl (S)-2-(bis(tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)-2-(trimethylstannyl)phenyl)propanoate
  • Substituent : Trimethylstannyl and tert-butoxycarbonyloxy groups.
  • Molecular Formula: C₂₉H₄₇NO₉Sn; Molecular Weight: 672.40 g/mol .
  • Key Differences :
    • The stannyl group enables Stille cross-coupling reactions , expanding utility in complex molecule synthesis.
    • Multiple protective groups (Boc) enhance stability but complicate synthetic workflows .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate 2-methylphenyl C₁₄H₂₁NO₂ 235.32 Steric protection, peptide synthesis
tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate 4-methylphenyl C₁₄H₂₁NO₂ 235.32 Reduced steric hindrance
tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate 2-fluorophenyl C₁₄H₂₀FNO₂ 253.31 Electron-withdrawing substituent
tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl C₁₃H₁₉NO₃ 237.30 Hydrogen bonding, requires protection
tert-butyl (2S)-2-amino-3-(4-bromophenyl)propanoate 4-bromophenyl C₁₄H₁₈BrNO₂ ~314.20 Suzuki coupling precursor
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Indole-3-yl, methyl ester C₁₂H₁₄N₂O₂ 234.25 Tryptophan derivative, lower stability

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